N-(2-bromo-4-methylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-N’-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a bromo-substituted phenyl ring and a chloro-substituted pyrazole ring, linked through a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-N’-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea typically involves the reaction of 2-bromo-4-methylaniline with 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-N’-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted phenyl and pyrazole derivatives.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of corresponding amines.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-N’-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-N’-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-methylphenyl)-N’-[(4-methyl-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea
- N-(2-chloro-4-methylphenyl)-N’-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea
- N-(2-bromo-4-methylphenyl)-N’-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]urea
Uniqueness
N-(2-bromo-4-methylphenyl)-N’-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea is unique due to the combination of bromo and chloro substituents on the phenyl and pyrazole rings, respectively This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C14H14BrClN4OS |
---|---|
Molecular Weight |
401.7g/mol |
IUPAC Name |
N-[(2-bromo-4-methylphenyl)carbamothioyl]-4-chloro-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14BrClN4OS/c1-7-4-5-10(9(15)6-7)17-14(22)18-13(21)12-11(16)8(2)19-20(12)3/h4-6H,1-3H3,(H2,17,18,21,22) |
InChI Key |
MTGVMFWQTHGEQR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=C(C(=NN2C)C)Cl)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=C(C(=NN2C)C)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.